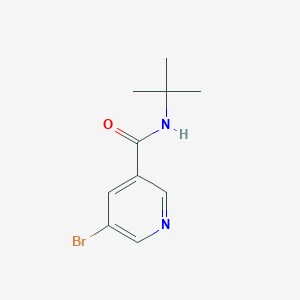

5-Bromo-N-tert-butylnicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-N-tert-butylnicotinamide is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is a derivative of nicotinamide, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the amide nitrogen is substituted with a tert-butyl group . This compound is known for its applications in various fields of scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Bromo-N-tert-butylnicotinamide can be synthesized from 5-bromonicotinonitrile and tert-butyl acetate . The reaction involves the following steps:

Nitrile Hydrolysis: 5-bromonicotinonitrile is hydrolyzed to 5-bromonicotinamide using acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-N-tert-butylnicotinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while reduction and oxidation reactions produce reduced or oxidized forms of the compound .

Applications De Recherche Scientifique

5-Bromo-N-tert-butylnicotinamide has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 5-bromo-N-tert-butylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways . The exact molecular targets and pathways involved are subjects of active research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-N-methyl-nicotinamide

- 5-Bromo-N-ethyl-nicotinamide

- 5-Bromo-N-isopropyl-nicotinamide

Comparison

Compared to these similar compounds, 5-bromo-N-tert-butylnicotinamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties . This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .

Activité Biologique

5-Bromo-N-tert-butylnicotinamide (5-Br-TBNA) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H13BrN2O

- Molecular Weight : 243.12 g/mol

- CAS Number : 4806816

- Structure : The compound features a bromine atom at the 5-position of the nicotinamide ring, which may influence its biological interactions and pharmacokinetics.

Research indicates that 5-Br-TBNA may interact with various biological pathways:

- Potassium Channel Modulation : Similar to other nicotinamide derivatives, 5-Br-TBNA has been evaluated for its ability to modulate potassium channels. Studies have shown that compounds in this class can influence channel activity, which is crucial for various physiological processes including neuronal excitability and muscle contraction .

- Antioxidant Properties : Some studies suggest that nicotinamide derivatives exhibit antioxidant activity, potentially contributing to neuroprotective effects .

In Vitro Studies

In vitro evaluations have demonstrated the following activities:

- Cell Viability Assays : The cytotoxicity of 5-Br-TBNA was assessed using MTT assays, indicating a concentration-dependent effect on cell viability. Data showed that at higher concentrations, the compound reduced cell viability significantly compared to untreated controls .

- Channel Opening Activity : In assays measuring fluorescence intensity in HEK293 cells overexpressing K_V7.2/3 channels, 5-Br-TBNA exhibited moderate channel opening activity with an EC50 value indicating effective activation at nanomolar concentrations .

Table 1: Biological Activity Data for this compound

| Activity Type | EC50 (µM) | LD50 (µM) | Remarks |

|---|---|---|---|

| K_V7 Channel Opening | 0.15 | 25 | Moderate activity compared to flupirtine |

| Cytotoxicity (MTT Assay) | >10 | 50 | No significant toxicity at low doses |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 5-Br-TBNA in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in cultured neurons, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 5-Br-TBNA against various bacterial strains. The compound showed promising antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Safety and Toxicology

While preliminary studies indicate that 5-Br-TBNA has a favorable safety profile at therapeutic doses, further toxicological assessments are necessary to fully understand its safety margins. The LD50 values obtained from cytotoxicity assays suggest that while it is relatively safe at low concentrations, higher doses may lead to significant toxicity .

Propriétés

IUPAC Name |

5-bromo-N-tert-butylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)7-4-8(11)6-12-5-7/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMXRQOKTUVZLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CN=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406568 |

Source

|

| Record name | 5-Bromo-N-tert-butylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-78-9 |

Source

|

| Record name | 5-Bromo-N-tert-butylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.